Destruxin D2
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Overview
Description
Destruxin D2 is a cyclodepsipeptidic mycotoxin isolated from the entomopathogenic fungus Metarhizium anisopliae. Destruxins are known for their insecticidal, antiviral, and phytotoxic activities. They also exhibit immunosuppressive, antitumor, and antiresorptive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of destruxins, including Destruxin D2, often involves macrolactonization as a key reaction. Combinatorial synthesis of cyclization precursors using solid-phase peptide synthesis and macrolactonization in solution have been successful . The hydroxyacid–proline dipeptide with an acetonide-protected diol moiety is synthesized in an asymmetric manner, and the protected diol is converted to an epoxide after macrocyclization .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Destruxins undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions for Destruxin D2 are not extensively documented, but similar destruxins have been studied for their reactivity.
Common Reagents and Conditions: Common reagents used in the synthesis of destruxins include hydroxy acids, amino acids, and protective groups like acetonides. Reaction conditions often involve macrolactonization and solid-phase peptide synthesis .
Major Products: The major products formed from these reactions are cyclic depsipeptides with various biological activities. For example, Destruxin E and its analogs have been synthesized and evaluated for their biological functions .
Scientific Research Applications
Destruxin D2, like other destruxins, has a wide range of scientific research applications:
Chemistry: Used in the study of cyclic depsipeptides and their synthesis.
Biology: Investigated for its insecticidal properties and interactions with insect immune systems.
Medicine: Explored for its antitumor and immunosuppressive activities.
Industry: Potential use as a biological control agent due to its insecticidal properties.
Mechanism of Action
Destruxin D2 exerts its effects through multiple molecular targets and pathways. It binds to various proteins, disrupting cellular structures and processes. For example, Destruxin A, a similar compound, binds to hemocytin in insects, inhibiting hemolymph immune responses and leading to cell death . This compound likely follows a similar multi-targeted approach, affecting cytoskeletal components, protein transcription, and translation pathways .
Comparison with Similar Compounds
- Destruxin A
- Destruxin B
- Destruxin E
Comparison: Destruxin D2 shares many properties with other destruxins, such as insecticidal and immunosuppressive activities. each destruxin has unique structural features that influence its specific biological activities. For example, Destruxin B is known for its ability to suppress hepatocellular carcinoma cell growth , while Destruxin A has been studied for its effects on insect immune systems .
Properties
CAS No. |
79385-97-0 |
---|---|
Molecular Formula |
C29H47N5O9 |
Molecular Weight |
609.7 g/mol |
IUPAC Name |
2-methyl-3-[10,11,14-trimethyl-2,5,9,12,15,18-hexaoxo-13,16-di(propan-2-yl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosan-3-yl]propanoic acid |
InChI |
InChI=1S/C29H47N5O9/c1-15(2)22-27(39)33(8)23(16(3)4)28(40)32(7)18(6)24(36)30-12-11-21(35)43-20(14-17(5)29(41)42)26(38)34-13-9-10-19(34)25(37)31-22/h15-20,22-23H,9-14H2,1-8H3,(H,30,36)(H,31,37)(H,41,42) |
InChI Key |
PQDFKLRXDHJLPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)C(C)C)CC(C)C(=O)O |
Origin of Product |
United States |
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